molecular formula C12H7Br3O B1530820 1,2-Dibromo-3-(4-bromophenoxy)benzene CAS No. 446254-15-5

1,2-Dibromo-3-(4-bromophenoxy)benzene

Cat. No.: B1530820
CAS No.: 446254-15-5
M. Wt: 406.89 g/mol
InChI Key: WZHNIFQVNBINLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,4’-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, can be adjusted to control the degree of bromination and obtain the desired product . Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3,4’-Tribromodiphenyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like ZVI, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C₁₂H₇Br₃O . It has potential applications in scientific research, including organic synthesis, pharmaceutical development, material science, and environmental studies.

Scientific Research Applications

*1,2-Dibromo-3-(2-bromophenoxy)benzene has several applications in scientific research.

  • Organic Synthesis It can be employed as a building block in creating more complex organic molecules.
  • Pharmaceutical Development The compound is investigated for its potential in creating new drugs and therapeutic agents.
  • Material Science It is used in the creation of advanced materials possessing specific properties, like liquid crystals and polymers.
  • Environmental Studies The compound is studied to determine its behavior and environmental impact across different ecosystems.

1,2-Dibromo-3-(2-bromophenoxy)benzene has garnered attention for its potential biological activities. Studies have highlighted the anticancer potential of the compound, demonstrating activity against various cancer cell lines. The mechanism through which this compound exerts its biological effects primarily involves the induction of apoptosis. Studies indicated that treatment with this compound leads to increased levels of cleaved caspase-3 and cytochrome c release in cancer cells, suggesting it triggers apoptotic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted across different cell lines:

Cell LineIC₅₀ (µM)Mechanism
HL-60 (Leukemia)10Induces apoptosis
A549 (Lung Cancer)15Disrupts microtubule formation
MDA-MB-231 (Breast Cancer)20Inhibits cell proliferation

These results indicate that the compound possesses significant anticancer activity across multiple types of cancer cells.

Case Studies

Several case studies have documented the effects of the compound in vivo and in vitro:

  • Study on Human Myeloid Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HL-60 and U937 cell lines after 24 hours of exposure at concentrations as low as 100 nM.
  • Animal Model Research : In vivo studies using mouse models showed that administration of this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent against certain cancers.

Comparison with Similar Compounds

2,3,4’-Tribromodiphenyl ether is similar to other PBDEs, such as 2,4,4’-Tribromodiphenyl ether and 2,2’,4,4’-Tetrabromodiphenyl ether. These compounds share similar structures and properties but differ in the number and position of bromine atoms. The unique arrangement of bromine atoms in 2,3,4’-Tribromodiphenyl ether affects its reactivity and environmental behavior compared to its analogs .

Biological Activity

1,2-Dibromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. Its structure, characterized by multiple bromine substituents, suggests possible interactions with biological systems, particularly in the context of anticancer and antimicrobial activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H8Br4O
  • Molecular Weight : 427.91 g/mol

The compound features a biphenyl structure with two bromine atoms on one phenyl ring and a bromophenoxy group attached to the other ring. The presence of bromine atoms is significant as they can enhance the lipophilicity and reactivity of the compound.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For example:

  • Mechanism of Action : Brominated phenolic compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and by inhibiting key signaling pathways such as VEGF (Vascular Endothelial Growth Factor) signaling .
  • Case Study : In vitro studies demonstrated that related bromophenol derivatives inhibited cell growth in various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. These compounds were found to induce cell cycle arrest and apoptosis through ROS (Reactive Oxygen Species) generation and caspase activation .

Antimicrobial Activity

The antimicrobial potential of brominated compounds has also been documented:

  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of brominated compounds to disrupt microbial cell membranes and interfere with metabolic processes .
  • Research Findings : Studies have reported that similar brominated phenolic compounds exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
AntimicrobialDisrupts cell membranes
CytotoxicityInhibits cell proliferation in cancer lines

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Lipophilic compounds tend to have higher absorption rates in biological systems.
  • Distribution : The distribution is influenced by the compound's solubility and ability to permeate cell membranes.
  • Metabolism : Brominated compounds can undergo metabolic transformations that may either activate or deactivate their biological activity.
  • Excretion : The elimination half-life will depend on the compound's structure and metabolic pathways.

Properties

IUPAC Name

1,2-dibromo-3-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNIFQVNBINLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879857
Record name BDE-22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-15-5
Record name 2,3,4'-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4'-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08EJ2VX9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2,3,4-Tribromodiphenyl ether be broken down, and if so, what are the products and potential applications of this process?

A1: Yes, 2,3,4-Tribromodiphenyl ether can be effectively debrominated by nanoscale zerovalent iron particles (nZVI). [] This process leads to the formation of lower brominated diphenyl ethers and ultimately diphenyl ether, which is the completely debrominated form. [] This information is valuable for potential environmental remediation applications, as it suggests a method for breaking down this PBDE congener into less harmful substances.

Q2: How does the structure of 2,3,4-Tribromodiphenyl ether influence its reactivity with nZVI?

A2: The position of the bromine atoms on the diphenyl ether molecule plays a key role in its reactivity with nZVI. Research suggests that meta-bromine atoms are more susceptible to debromination by nZVI. [] Furthermore, the reaction rate constants are influenced by the number of bromine substituents, with fewer bromine atoms leading to slower reaction rates. [] This information is crucial for understanding the degradation pathways and kinetics of BDE-21 and other PBDEs in the presence of nZVI.

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